molecular formula C9H17NO4S B2417456 2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid CAS No. 1354714-62-7

2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid

Cat. No. B2417456
CAS RN: 1354714-62-7
M. Wt: 235.3
InChI Key: COHMMUWUSSAZPS-UHFFFAOYSA-N
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Description

“2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid” is a chemical compound with a molecular formula of C9H17NO5 . It is also known as Boc-AETSA. The compound has a molecular weight of 219.23 g/mol .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of O-(carboxymethyl)hydroxylamine and (Boc)2O (Boc = but-oxy-carbon-yl) . Another method involves the use of protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .


Molecular Structure Analysis

The IUPAC name for this compound is 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]acetic acid . The InChI is 1S/C9H17NO5/c1-9(2,3)15-8(13)10-4-5-14-6-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) .


Chemical Reactions Analysis

The title compound was prepared by the condensation of O-(carboxymethyl)hydroxylamine and (Boc)2O (Boc = but-oxy-carbon-yl) . In the crystal, molecules are linked by weak intermolecular N-H⋯O hydrogen bonds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.23 g/mol . The density is 1.042 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Characterization

The compound plays a role in the synthesis and characterization of novel compounds. It's used in the creation of thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications. These derivatives exhibit characteristics like good thermal stability and potential for use in photoelectronic devices due to their structural and optical properties, as indicated by methods like LCMS, powder XRD, and photoluminescence spectrum (Shafi, Rajesh, & Senthilkumar, 2021).

Pharmaceutical Synthesis

The compound is instrumental in pharmaceutical synthesis. For instance, it's used in the formation of acetic acid benzothiazolyl thioester under optimal conditions, showcasing its relevance in synthesizing complex molecular structures (Yu-huan, 2009).

Analytical Chemistry

In analytical chemistry, it’s utilized for the quantitative cleavage of N-blocked amino acids and peptides. This process aids in the accurate determination of the tert-butyloxycarbonyl derivative, highlighting its significance in precise analytical procedures (Ehrlich-Rogozinski, 1974).

Polymer Synthesis

The tert-butoxycarbonyl moiety is key in the synthesis and polymerization of amino acid-derived acetylene monomers. This leads to the creation of polymers with notable specific rotations and helical conformations, which can be critical for various industrial applications (Gao, Sanda, & Masuda, 2003).

Catalyst in Chemical Reactions

It's also used as a catalyst in chemical reactions, such as the N-tert-butoxycarbonylation of amines. This process emphasizes the compound's role in enhancing reaction efficiency and selectivity, especially in environmentally benign processes (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-4-5-15-6-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHMMUWUSSAZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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